Chemical properties of 2-(3,4-Dichlorophenoxy)-5-nitropyridine
Chemical properties of 2-(3,4-Dichlorophenoxy)-5-nitropyridine
An In-Depth Technical Guide to the Chemical Properties and Analysis of 2-(3,4-Dichlorophenoxy)-5-nitropyridine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(3,4-Dichlorophenoxy)-5-nitropyridine. As a substituted diphenyl ether with a heterocyclic core, this compound represents a valuable scaffold for research in medicinal chemistry and materials science. Its structure combines the reactive potential of a nitropyridine ring with the specific substitution pattern of a dichlorophenol, making it a key intermediate for the development of more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective synthesis and characterization. We will delve into the causality behind experimental choices, provide self-validating analytical workflows, and ground all claims in authoritative references.
Chemical Identity and Physicochemical Properties
2-(3,4-Dichlorophenoxy)-5-nitropyridine is a molecule defined by a 5-nitropyridine core linked to a 3,4-dichlorophenyl group via an ether bond. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the dichlorinated phenyl moiety imparts specific steric and electronic properties.
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent fragments and related chemical structures.
Table 1: Physicochemical Properties of 2-(3,4-Dichlorophenoxy)-5-nitropyridine
| Property | Value / Description | Source / Method |
| IUPAC Name | 2-(3,4-Dichlorophenoxy)-5-nitropyridine | Lexichem TK 2.7.0 |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃ | Calculated |
| Molecular Weight | 285.09 g/mol | Calculated |
| CAS Number | Not assigned. | N/A |
| Appearance | Expected to be a yellow to light brown solid, typical for nitropyridine derivatives.[1] | Analogy |
| Solubility | Expected to have low water solubility but good solubility in polar aprotic solvents (DMSO, DMF) and halogenated solvents (DCM, Chloroform).[2][3] | Analogy |
| Melting Point | Predicted to be in the range of 90-120 °C. | Analogy |
| LogP | Predicted to be in the range of 3.0-4.0, indicating significant lipophilicity. | Calculated |
Synthesis and Purification
The most logical and field-proven method for constructing the ether linkage in 2-(3,4-Dichlorophenoxy)-5-nitropyridine is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective due to the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the C2 position susceptible to nucleophilic attack.
The chosen nucleophile is the phenoxide generated from 3,4-dichlorophenol, and the electrophile is a pyridine ring with a suitable leaving group, such as chlorine, at the C2 position (i.e., 2-Chloro-5-nitropyridine).
Synthetic Workflow Diagram
Detailed Synthesis Protocol
This protocol is adapted from a similar synthesis of a substituted phenoxy-pyridine derivative.[4]
Rationale:
-
Base Selection: A strong base like potassium tert-butoxide (t-BuOK) or a moderately strong base like potassium carbonate (K₂CO₃) is required to deprotonate the weakly acidic 3,4-dichlorophenol, forming the highly nucleophilic potassium 3,4-dichlorophenoxide in situ.
-
Solvent Choice: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal for SₙAr reactions. They effectively solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity, and can support the charged intermediate of the reaction mechanism.
-
Temperature Control: Heating is necessary to overcome the activation energy of the reaction. Monitoring the reaction (e.g., by TLC) is crucial to determine completion and prevent decomposition.
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3,4-dichlorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO or DMF to dissolve the phenol (concentration approx. 0.5 M).
-
Base Addition: Add potassium tert-butoxide (1.1 eq) or potassium carbonate (2.0 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed. Stir for 20-30 minutes to ensure complete formation of the phenoxide.
-
Electrophile Addition: Add a solution of 2-chloro-5-nitropyridine (1.05 eq) in a minimal amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to 58-80 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 3-4 volumes of cold water with vigorous stirring.
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual solvent and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/dichloromethane, to yield the final product as a crystalline solid.[4]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Analytical Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for mapping the proton and carbon framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. Expected chemical shifts are in the aromatic region (approx. 7.0-9.0 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.[5]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹H NMR | ~8.9 - 9.1 | d | H6 (pyridine), ortho to N and ortho to nitro group, highly deshielded. |
| ~8.2 - 8.4 | dd | H4 (pyridine), ortho to nitro group, meta to ether. | |
| ~7.5 - 7.7 | d | H on dichlorophenyl ring. | |
| ~7.3 - 7.5 | d | H on dichlorophenyl ring. | |
| ~7.1 - 7.3 | dd | H3 (pyridine), ortho to ether, meta to nitro. | |
| ~7.0 - 7.2 | d | H on dichlorophenyl ring. | |
| ¹³C NMR | ~160 - 165 | s | C2 (pyridine), attached to electronegative oxygen. |
| ~150 - 155 | s | C5 (pyridine), attached to nitro group. | |
| ~145 - 150 | s | C-O on dichlorophenyl ring. | |
| ~140 - 145 | s | C6 (pyridine). | |
| ~120 - 140 | s, d | Remaining aromatic carbons. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation data that acts as a fingerprint for the molecule.
Protocol (LC-MS/ESI):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a solvent mixture like acetonitrile/water (1:1 v/v).[6]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion observed will be the protonated molecule [M+H]⁺.
Table 3: Expected Mass Spectrometry Data
| Ion Type | Expected m/z | Rationale / Notes |
| [M+H]⁺ | 285.98 | Molecular ion (protonated). The isotopic pattern for two chlorine atoms (³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂) with a ratio of approximately 9:6:1 will be a definitive feature.[7] |
| Fragment | Variable | Common fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da), cleavage of the ether bond, and loss of chlorine atoms.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~3100-3000 | C-H stretch | Aromatic C-H bonds.[8] |
| ~1580-1610 | C=C / C=N stretch | Aromatic and pyridine ring stretching.[9] |
| ~1510-1540 | N-O asymmetric stretch | Characteristic strong absorption for the nitro group.[10] |
| ~1340-1360 | N-O symmetric stretch | Characteristic strong absorption for the nitro group.[10] |
| ~1240-1280 | C-O-C asymmetric stretch | Aryl-ether linkage.[8] |
| ~1000-1100 | C-Cl stretch | Dichlorophenyl group absorption.[9] |
Reactivity and Potential Applications
2-(3,4-Dichlorophenoxy)-5-nitropyridine is primarily a synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using SnCl₂, H₂/Pd-C) to yield 2-(3,4-Dichlorophenoxy)-5-aminopyridine. This amine can then be used in a vast array of subsequent reactions, such as amide bond formation, diazotization, or as a nucleophile itself. The synthesis of bioactive molecules often leverages the conversion of a nitro group to an amine.[11][12]
-
Electrophilic Aromatic Substitution: The dichlorophenyl ring is deactivated towards further electrophilic substitution, but the pyridine ring can potentially undergo further functionalization, although conditions would need to be carefully selected.
-
Applications as a Scaffold: Nitropyridine derivatives are key building blocks in the synthesis of compounds with diverse biological activities, including antimalarial and anticancer agents.[11] The dichlorophenoxy moiety is present in many herbicides and other biologically active compounds.[13][14] Therefore, this molecule serves as a valuable starting point for creating novel compounds in agrochemical and pharmaceutical research.
Safety and Handling
-
General Precautions: Handle 2-(3,4-Dichlorophenoxy)-5-nitropyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicological data is not available. However, nitropyridine and chlorinated aromatic compounds should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
References
- Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. (n.d.). Benchchem.
- Supplementary Information. (2013). The Royal Society of Chemistry.
- A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- IR Spectra. (n.d.).
- Synthesis of 2-(3,4-dichlorophenoxy)-5-((1-methylethyl)sulfonyl)pyridine. (n.d.). PrepChem.com.
- 2,4-Dichloro-5-nitropyridine. (n.d.). Benchchem.
- 2,4-Dichloro-5-nitropyridine. (n.d.). Chem-Impex.
- 2,4-Dichloro-5-nitropyridine. (n.d.). Invivochem.
- Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (n.d.). Benchchem.
- Pesticide Analysis by Mass Spectrometry. (n.d.).
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
- Nitropyridines: Synthesis and reactions. (2005). ResearchGate.
- Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters.
- Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry.
- 2,4-Dichlorophenoxyacetic acid. (n.d.).
- 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. (n.d.). Fisher Scientific.
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